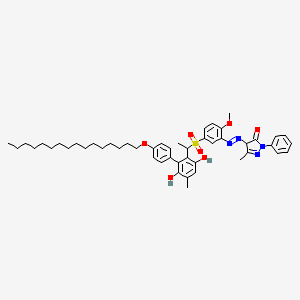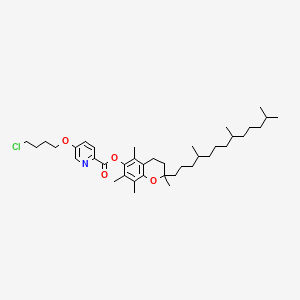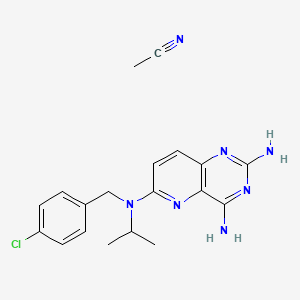
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives and chlorinated benzylamines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学研究应用
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biological processes, leading to therapeutic effects or other biological outcomes.
相似化合物的比较
Similar Compounds
- 6-(p-Chloro-N-methylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
- 6-(p-Chloro-N-ethylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
Uniqueness
The unique structural features of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine, such as the isopropyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds.
属性
CAS 编号 |
93683-97-7 |
|---|---|
分子式 |
C19H22ClN7 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
acetonitrile;6-N-[(4-chlorophenyl)methyl]-6-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H19ClN6.C2H3N/c1-10(2)24(9-11-3-5-12(18)6-4-11)14-8-7-13-15(22-14)16(19)23-17(20)21-13;1-2-3/h3-8,10H,9H2,1-2H3,(H4,19,20,21,23);1H3 |
InChI 键 |
MQIBXRILTJQVQR-UHFFFAOYSA-N |
规范 SMILES |
CC#N.CC(C)N(CC1=CC=C(C=C1)Cl)C2=NC3=C(C=C2)N=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


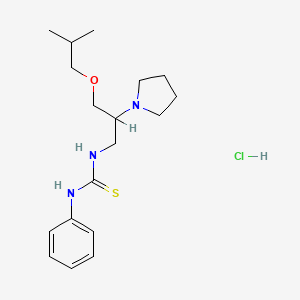
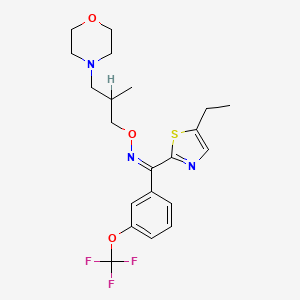
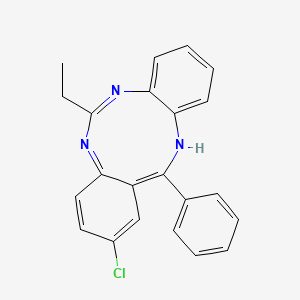
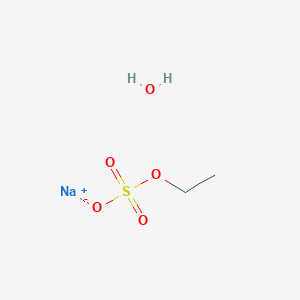
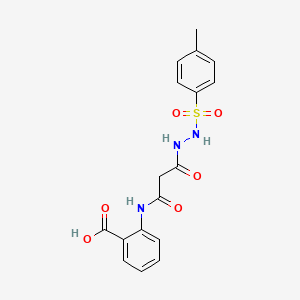
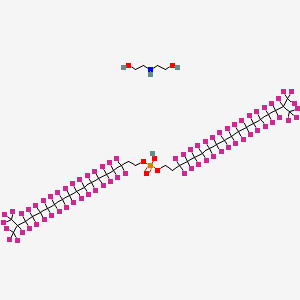



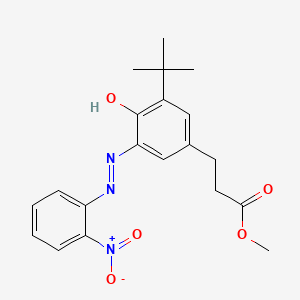
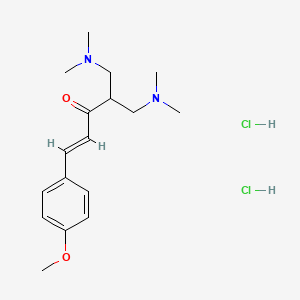
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
